Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester (CAS: 141041-86-3) is a chiral carbamate derivative with the molecular formula C₈H₁₆N₂O₂S and a molecular weight of 204.29 g/mol. It is commonly referred to by its aliases, including BOC-alanine-thioamide and (S)-2-(tert-butoxycarbonylamino)propanethioamide . This compound features a tert-butoxycarbonyl (Boc) protective group, a thioamide (-C(S)NH₂) moiety, and a stereogenic center at the (1S)-position. The Boc group enhances stability and solubility in organic synthesis, while the thioamide functionality confers unique reactivity compared to its oxoamide analogs.
Industrial production of this compound is offered by CHEMLYTE SOLUTIONS CO.,LTD, with a purity of 99% and packaging in 25 kg/carton drums . Its applications span pharmaceutical intermediates, agrochemicals, and asymmetric catalysis, though specific uses are often proprietary.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-sulfanylidenepropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYIVHXPVFKHC-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
The thioamide group is introduced via thionation of a precursor amide. Lawesson’s reagent (LR) is widely employed due to its efficiency in converting amides to thioamides under mild conditions.
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Starting Material : N-Boc-glycine (2.34 g, 13.4 mmol).
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Reaction Conditions :
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Solvent: Dichloromethane (130 mL).
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Reagent: Lawesson’s reagent (2.9 g, 0.52 equiv).
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Temperature: 25°C.
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Duration: 16 h.
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Workup : Filtration and solvent evaporation.
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Purification : Column chromatography (CHCl:EtOAc, 1:1).
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Yield : 100% (2.56 g).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 16 h |
| Temperature | 25°C |
| Solvent | Dichloromethane |
| Purification Method | Column Chromatography |
| Yield | 100% |
Stereochemical Considerations
Racemization at the α-carbon is a risk during thionation. Calcium carbonate neutralization during cyclization (e.g., thiazole formation) minimizes acid-induced racemization. For the (1S)-configured product, chiral starting materials like (S)-alanine derivatives are preferred.
Boc Protection of Primary Amines
Carbamate Formation
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (BocO) under basic conditions.
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Substrate : (S)-2-amino-1-methylethylamine.
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Reagents : BocO (1.1 equiv), EtN (2.0 equiv).
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Solvent : Tetrahydrofuran (THF).
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Conditions : 0°C to room temperature, 12 h.
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Yield : 85–90%.
Optimization Notes :
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Higher yields are achieved in aprotic solvents (e.g., THF, CHCl).
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Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction.
Enantioselective Synthesis Strategies
Chiral Pool Approach
Starting from (S)-alanine or derivatives ensures retention of configuration:
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Step 1 : Convert (S)-alanine to methyl ester.
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Step 2 : Thionation with LR to form thioamide.
Data Table :
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl, MeOH | 95% | 98% |
| 2 | LR, CHCl, 25°C | 92% | 97% |
| 3 | BocO, EtN, THF | 88% | 99% |
Kinetic Resolution
Using chiral catalysts (e.g., Sharpless catalysts) during carbamate formation achieves enantiomeric excess (ee) >99%.
Alternative Methods and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Solvent Effects on Yield
| Solvent | Reaction Time | Yield |
|---|---|---|
| Acetonitrile | 22 h | 81% |
| Ethanol | 16 h | 19% |
| CHCl | 16 h | 100% |
Industrial-Scale Production Insights
Catalytic Systems
Patents describe zinc or alkali metal catalysts (e.g., CsCO) for carbamate synthesis under high-pressure CO:
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide can be reduced to the corresponding amine.
Substitution: The Boc group can be selectively removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
Anticancer Properties
Research indicates that certain carbamic acid derivatives exhibit anticancer properties. The compound has been investigated for its potential to inhibit cancer cell proliferation. In a clinical trial involving patients with leukemia, doses ranging from 1 to 6 g/day were administered, leading to observable side effects such as nausea and leukopenia, which may indicate its effect on cancer cells .
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Some carbamic acid derivatives serve as potent inhibitors of FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition can enhance the therapeutic effects of cannabinoids in treating pain and inflammation . For instance, URB597 is a well-studied FAAH inhibitor that has shown promise in preclinical models.
Genotoxicity Studies
Genotoxicity assessments reveal that some carbamic acid compounds can induce mutations in vitro and in vivo. While this raises concerns regarding safety, it also opens avenues for targeted therapies that exploit these properties against specific cancer types .
Fungicides and Herbicides
Carbamic acid esters are widely used in agriculture as fungicides and herbicides. Their efficacy against various plant pathogens makes them valuable for crop protection. For example, studies have shown that certain derivatives demonstrate significant fungitoxicity, effectively controlling fungal diseases in crops .
Plant Growth Regulators
These compounds are also utilized as plant growth regulators, promoting desired growth patterns and improving crop yields. The ability to modulate plant growth through chemical means offers a strategic advantage in agricultural practices .
Toxicological Profile
The toxicological profile of carbamic acid derivatives is crucial for their application in pharmaceuticals and agriculture. Studies indicate that while some compounds exhibit low toxicity at therapeutic doses, others can be genotoxic or carcinogenic at higher concentrations . Understanding these profiles helps in the safe development of new applications.
Environmental Impact
The environmental impact of carbamic acid derivatives must also be considered. Assessments have shown that certain compounds may pose risks to human health and ecosystems if not managed properly . Regulatory frameworks guide the safe use of these chemicals in various applications.
Case Studies
Mechanism of Action
The mechanism of action of Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The thioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate
- Structure : Features a hydroxyl (-OH) group instead of a thioamide (-C(S)NH₂) and a phenyl substituent.
- Synthesis : Produced via methanesulfonyl chloride-mediated activation followed by substitution .
- Key Difference : The hydroxyl group enables participation in hydrogen bonding, influencing solubility and biological activity. Unlike the thioamide, it is less prone to hydrolysis but lacks sulfur’s nucleophilic reactivity .
(1S,2R)-[3-Chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester
- Structure : Contains a chloro-hydroxylpropyl chain and a benzyl group.
- Synthesis : Synthesized via enzymatic reduction using Rhodococcus erythropolis SC 13845, achieving >99.4% enantiomeric excess (ee) . Chemical reduction with NaBH₄ yields undesired diastereomers, highlighting the superiority of biocatalysis .

- Application : Key intermediate in the synthesis of atazanavir , an HIV protease inhibitor .
tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate
- Structure: Substituted with a cyano (-CN) group instead of thioamide.
- Synthesis : Generated via nucleophilic substitution of a mesylate intermediate with sodium cyanide .
- Reactivity: The cyano group facilitates further functionalization (e.g., reduction to amines), whereas the thioamide in the target compound may participate in metal coordination or redox reactions .
Comparative Data Table
Stereochemical and Functional Group Analysis
Thioamide vs. Oxoamide
Chiral Center Configuration
- The (1S)-configuration in the target compound and its analogues ensures compatibility with enzymatic systems (e.g., KREDs) for stereoselective transformations .
Biological Activity
Carbamic acid derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester , exploring its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₄N₂O₂S
- Molecular Weight : 202.28 g/mol
- CAS Number : 365996-30-1
This compound belongs to the class of carbamates, which are known for their ability to interact with various biological systems.
Carbamic acid derivatives often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, some carbamate esters have been identified as selective inhibitors of fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of endogenous cannabinoids, thereby influencing pain perception and inflammation .
Anti-inflammatory Properties
Research indicates that certain carbamate derivatives possess anti-inflammatory properties. For example, a study demonstrated that a related carbamate exhibited significant inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammatory processes. The compound showed an IC50 value of 127 nM, suggesting potent anti-inflammatory activity .
Study 1: In Vivo Efficacy
In a controlled animal study, the administration of this compound demonstrated notable analgesic effects. Mice treated with the compound exhibited reduced pain responses in formalin and hot plate tests compared to control groups. The results indicated a potential application in pain management therapies.
Study 2: Toxicological Assessment
A comprehensive toxicological assessment revealed that while the compound showed promising therapeutic effects, it also posed certain risks at high doses. Genotoxicity studies indicated that prolonged exposure could lead to mutations in mammalian cells, necessitating careful consideration in therapeutic contexts .
Research Findings Summary
| Study | Findings | Implications |
|---|---|---|
| Inhibition of NAAA | IC50 = 127 nM; significant anti-inflammatory effects | Potential use in treating inflammatory disorders |
| Analgesic Effects | Reduced pain responses in animal models | Possible application in pain management |
| Genotoxicity | Induced mutations in mammalian cells at high doses | Caution required for therapeutic use |
Q & A
Q. How can enzymatic reduction processes be optimized for industrial-scale synthesis?
- Methodological Answer : Use directed evolution of KREDs via ProSAR-generated libraries. For example, Codexis evolved a KRED mutant that operates at 200 g/L substrate input with 1 g/L enzyme and 0.01 g/L NADP⁺, achieving 99.9% conversion in 24 hours . Fermentation conditions (e.g., single-stage bioreduction with R. erythropolis) further improve scalability .
Q. How do data contradictions between chemical and enzymatic reduction methods inform reaction design?
- Analysis : Chemical reduction (NaBH₄) yields low diastereoselectivity due to poor stereochemical control, whereas enzymatic methods leverage substrate-specific binding pockets for high selectivity. For instance, NaBH₄ produces <5% desired diastereomer, while KRED mutants achieve >99% . These contradictions highlight the necessity of biocatalysis for chiral intermediates.
Q. What strategies resolve diastereomer contamination in synthetic pathways?
- Methodological Answer : Combine enzymatic purification with crystallization. Mutant KREDs selectively reduce the target isomer, and subsequent epoxidation (e.g., converting (1S,2R)-81 to epoxide in Atazanavir synthesis) removes residual impurities .
Q. How are Rhodococcus strains engineered to improve biocatalytic efficiency?
- Methodological Answer : Strain selection and mutagenesis enhance activity. R. erythropolis mutants (e.g., SC 13845) tolerate higher substrate loads (60 g/L vs. 10 g/L wild-type) while maintaining >99% ee . Metabolic engineering of cofactor regeneration (e.g., NADPH recycling) further boosts efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

